molecular formula C22H40BF3IN B8252002 Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride

Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride

Cat. No.: B8252002
M. Wt: 513.3 g/mol
InChI Key: UGZOSZZTVGKXOG-UHFFFAOYSA-M
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Description

Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a boron atom bonded to a difluoro-(4-iodophenyl) group and a tetrabutylazanium fluoride moiety. The presence of both fluorine and iodine atoms in the molecule imparts distinctive chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of a boronic acid derivative with a fluorinating agent. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this process are generally mild and can be conducted at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method allows for the efficient production of the compound in significant quantities. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.

    Cross-Coupling Reactions: The compound is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve mild temperatures and atmospheric pressure.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules with fluorine atoms, which can be detected using techniques such as NMR spectroscopy.

    Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which have unique properties like high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride in chemical reactions involves the activation of the boron center, which facilitates the transfer of the difluoro-(4-iodophenyl) group to other molecules. In cross-coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Difluoroboranes: Compounds like difluoroborane exhibit similar reactivity but lack the iodine atom, which can limit their versatility in certain reactions.

    Tetrabutylammonium Fluoride: This compound is a common source of fluoride ions but does not possess the organoboron moiety, making it less useful in cross-coupling reactions.

Uniqueness

Difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride is unique due to the combination of fluorine, iodine, and boron atoms in its structure. This unique combination imparts distinctive reactivity and makes it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

difluoro-(4-iodophenyl)borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BF2I.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)5-1-3-6(10)4-2-5;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZOSZZTVGKXOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)I)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF3IN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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